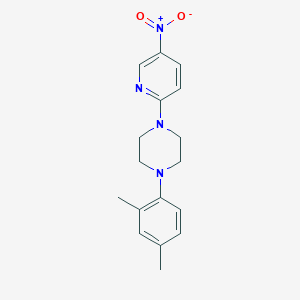

1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine

Overview

Description

1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine typically involves the reaction of 2,4-dimethylphenylamine with 5-nitropyridine-2-carboxylic acid, followed by cyclization to form the piperazine ring. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for potential therapeutic effects, including antimicrobial, anticancer, or neuroprotective activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,4-Dimethylphenyl)-4-(2-nitropyridin-3-yl)piperazine

- 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-4-yl)piperazine

- 1-(2,4-Dimethylphenyl)-4-(4-nitropyridin-5-yl)piperazine

Uniqueness

1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Biological Activity

1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine is a synthetic organic compound classified as a piperazine derivative. Its unique structure, characterized by a dimethylphenyl moiety and a nitropyridine group, suggests potential biological activities that warrant investigation. This compound has been studied for its interactions with various biological targets, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 2,4-dimethylphenylamine with 5-nitropyridine-2-carboxylic acid, followed by cyclization to form the piperazine ring. The reaction conditions often include specific catalysts and solvents to optimize yield and purity.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 400088-99-5 |

| Molecular Formula | C17H20N4O2 |

| Molecular Weight | 312.37 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it may exhibit antimicrobial, anticancer, and neuroprotective activities .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its cytotoxic effects against different cancer cell lines. In one study, derivatives similar to this compound demonstrated IC50 values ranging from 34 to >100 µM across various tumor models, suggesting significant anticancer potential .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. Research involving piperazine derivatives has shown promise in treating neurodegenerative conditions by influencing serotonin receptors, which are critical in mood regulation and cognitive function .

Case Studies

- Antimicrobial Activity : A study reported that piperazine derivatives were effective against various bacterial strains, indicating that modifications in the piperazine structure could enhance antimicrobial efficacy .

- Inhibition of Ion Channels : Another investigation focused on the inhibition of the Kir1 channel in Aedes aegypti mosquitoes using similar piperazine scaffolds. The results showed that these compounds could disrupt excretory functions in mosquitoes, providing insights into their potential as insecticides .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound Name | Biological Activity |

|---|---|

| 1-(2,4-Dimethylphenyl)-4-(2-nitropyridin-3-yl)piperazine | Anticancer properties observed |

| 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-4-yl)piperazine | Moderate antimicrobial activity |

| 1-(2,4-Dimethylphenyl)-4-(4-nitropyridin-5-yl)piperazine | Potential neuroprotective effects noted |

The positioning of the nitro group on the pyridine ring significantly influences the chemical reactivity and biological activity of these compounds.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-13-3-5-16(14(2)11-13)19-7-9-20(10-8-19)17-6-4-15(12-18-17)21(22)23/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXOAYNYVSNXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320102 | |

| Record name | 1-(2,4-dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665943 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400088-99-5 | |

| Record name | 1-(2,4-dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.